molecular formula C7H10O2 B2640825 (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 2253638-71-8

(1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid

Cat. No.: B2640825
CAS No.: 2253638-71-8
M. Wt: 126.155
InChI Key: CMCVVVMPJKCEPK-XAHCXIQSSA-N
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Description

(1R,3R,4R)-3-Methylbicyclo[210]pentane-1-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and specific stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid typically involves the use of advanced organic synthesis techniques. One common method includes the cyclization of suitable precursors under specific conditions to form the bicyclic structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as the preparation of intermediates, purification, and final cyclization. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its rigid structure and specific stereochemistry make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, this compound can be used to study enzyme-substrate interactions and the effects of stereochemistry on biological activity. Its unique structure allows researchers to investigate how different functional groups and stereochemical configurations influence biological processes.

Medicine

In medicine, this compound has potential applications as a drug candidate or a precursor for drug development. Its rigid structure and specific stereochemistry can be exploited to design molecules with high specificity and potency for target receptors.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science, materials engineering, and nanotechnology.

Mechanism of Action

The mechanism of action of (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid structure and specific stereochemistry of the compound allow it to fit precisely into the active sites of these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-2-carboxylic acid: Another bicyclic compound with a different ring structure.

    Bicyclo[1.1.1]pentane-1-carboxylic acid: A compound with a similar ring size but different stereochemistry.

    Cyclohexane-1-carboxylic acid: A monocyclic compound with a similar functional group but different ring structure.

Uniqueness

(1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid is unique due to its specific stereochemistry and rigid bicyclic structure. These features make it valuable for studying the effects of stereochemistry on chemical reactivity and biological activity. Its unique properties also make it a versatile building block for the synthesis of complex molecules with specific stereochemical configurations.

Properties

IUPAC Name

(1R,3R,4R)-3-methylbicyclo[2.1.0]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-4-2-7(6(8)9)3-5(4)7/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCVVVMPJKCEPK-XAHCXIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@]2([C@@H]1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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